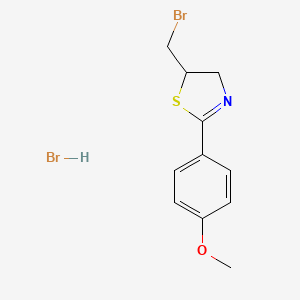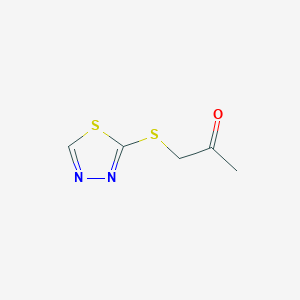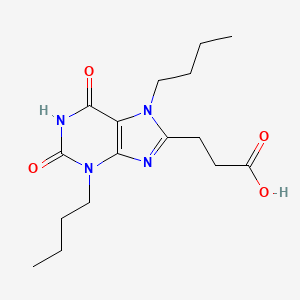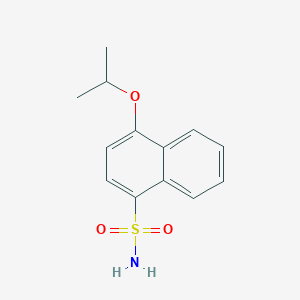
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide (BMT) is a novel small molecule that has a wide range of applications in the scientific community. BMT is a derivative of thiazole and is used as a reagent in various laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 391.2 g/mol and a melting point of 151-152°C. BMT is soluble in methanol, ethanol, ethyl acetate, and chloroform, but insoluble in water.
Wissenschaftliche Forschungsanwendungen
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is widely used in scientific research, especially in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as heterocycles, polymers, and other small molecules. 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is also used in the synthesis of pharmaceuticals, such as antibiotics, antiviral agents, and anticancer drugs. Additionally, 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is used in the synthesis of materials for the electronics industry, such as semiconductors and nanomaterials.
Wirkmechanismus
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a nucleophilic reagent, which means that it can react with other molecules to form a new product. In the case of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide, the reagent reacts with an electrophilic substrate, such as an alkyl halide, to form a new product. The reaction involves a nucleophilic substitution of the halide with the nucleophilic 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide molecule. This reaction is known as a S N 2 reaction and is commonly used in organic synthesis.
Biochemical and Physiological Effects
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a small molecule and is not known to have any direct biochemical or physiological effects on humans or other organisms. However, it is important to note that it is used in the synthesis of various drugs and materials, which can have both positive and negative effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide in laboratory experiments is its low cost and availability. Additionally, 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is a stable and non-toxic reagent, making it safe to use in the laboratory. However, it is important to note that 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide. One potential area of research is the development of new synthetic methods for the synthesis of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide. Additionally, further research could be done to explore the potential applications of 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide in the pharmaceutical and electronics industries. Finally, research could be done to explore the potential for 5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide to be used in the synthesis of other small molecules and materials.
Synthesemethoden
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide can be synthesized via a multi-step reaction starting from 4-methoxyphenol. The reaction involves a nucleophilic substitution reaction of 4-methoxyphenol with bromoacetyl bromide, followed by a reaction with thiourea in the presence of sodium bicarbonate to form the desired product. The reaction is carried out in a solvent such as ethanol or ethyl acetate at a temperature of 20-25°C. The product is then purified by recrystallization and dried.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS.BrH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,10H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPMCTDPZMBELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC(S2)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B6142981.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)



![N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B6143036.png)



![4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol](/img/structure/B6143066.png)